N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide

Physicochemical profiling Membrane permeability ADME prediction

N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide (CAS 866014-31-5) is a 1,3-disubstituted thiourea derivative bearing a 2-chloropyridin-3-yl group and a 4-fluorobenzoyl moiety. It belongs to the benzoylthiourea class, which has demonstrated antimicrobial, antitubercular, and enzyme-inhibitory activities across multiple published series.

Molecular Formula C13H9ClFN3OS
Molecular Weight 309.74
CAS No. 866014-31-5
Cat. No. B2799100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide
CAS866014-31-5
Molecular FormulaC13H9ClFN3OS
Molecular Weight309.74
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C13H9ClFN3OS/c14-11-10(2-1-7-16-11)17-13(20)18-12(19)8-3-5-9(15)6-4-8/h1-7H,(H2,17,18,19,20)
InChIKeyYQWPGAHESDWAMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-Chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide (CAS 866014-31-5): A Positional Isomer Thiourea for Antimicrobial Screening and Medicinal Chemistry


N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide (CAS 866014-31-5) is a 1,3-disubstituted thiourea derivative bearing a 2-chloropyridin-3-yl group and a 4-fluorobenzoyl moiety . It belongs to the benzoylthiourea class, which has demonstrated antimicrobial, antitubercular, and enzyme-inhibitory activities across multiple published series [1][2]. The compound is catalogued as a screening compound (ChemDiv ID C200-1431) with a molecular weight of 309.75 Da, calculated logP of 2.91, and polar surface area of 42.2 Ų, placing it within oral drug-like chemical space by Lipinski and Veber criteria . Its differentiation from close positional isomers—the 2-fluoro (CAS 866014-51-9) and 3-fluoro (CAS 866014-45-1) analogs—arises from the para-fluorine substitution on the benzoyl ring, a structural feature that class-level evidence associates with superior antibacterial activity in benzoylthiourea series [1].

Why Positional Isomer Substitution Fails for N-[(2-Chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide: Fluorine Regiochemistry Determines Lipophilicity, Polar Surface Area, and Antimicrobial Spectrum


In benzoylthiourea series, the position of the fluorine substituent on the phenyl ring is not a interchangeable design choice—it directly controls logP, polar surface area, hydrogen-bonding topology, and ultimately biological activity spectrum. The 4-fluoro isomer (target compound) exhibits a computed logP of 2.91 and PSA of 42.2 Ų , while the 3-fluoro isomer (CAS 866014-45-1) shows XLogP3 of 3.5 and PSA of 86.1 Ų [1]—a logP difference of approximately 0.6 log units and a PSA roughly double that of the 4-fluoro isomer, which would predict meaningful differences in membrane permeability and oral absorption. Experimental evidence from a systematically studied benzoylthiourea library (compounds 5a–5g, Limban et al. 2020) demonstrated that compounds bearing a single fluorine atom on the phenyl ring exhibited the best antibacterial activity, while the position and number of fluorine substituents dictated the breadth of the antimicrobial spectrum—Gram-positive vs. Gram-negative vs. fungal coverage [2]. Furthermore, the thiourea (–NH–C(=S)–NH–) linker itself is pharmacophorically essential: replacing it with an amide (–NH–C(=O)–) linker, as in 2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide (CAS 648427-36-5), eliminates the sulfur-mediated metal-coordination and hydrogen-bonding capacity that underpins the biological activity of thiourea derivatives [3][4]. These structural features cannot be replicated by casual analog substitution.

Quantitative Differentiation Evidence for N-[(2-Chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide: Property, Position, and Pharmacophore Comparisons


LogP and Polar Surface Area Differentiation: 4-Fluoro Isomer vs. 3-Fluoro Isomer

The 4-fluoro positional isomer (target compound, CAS 866014-31-5) exhibits a computed logP of 2.91 and polar surface area (PSA) of 42.2 Ų per ChemDiv catalog data . In contrast, the 3-fluoro positional isomer (CAS 866014-45-1) displays a computed XLogP3 of 3.5 and PSA of 86.1 Ų [1]. The logP difference of approximately 0.6 log units corresponds to a roughly 4-fold difference in octanol-water partition coefficient, which is large enough to materially affect membrane permeability predictions. The PSA of the 4-fluoro isomer (42.2 Ų) is well below the 140 Ų threshold associated with oral bioavailability, while the 3-fluoro isomer's PSA (86.1 Ų) is approximately double, though still within the acceptable range.

Physicochemical profiling Membrane permeability ADME prediction

Fluorine Position and Antibacterial Activity Spectrum: Class-Level Evidence from Benzoylthiourea Library

In a systematically studied library of fluorinated benzoylthiourea derivatives (compounds 5a–5g, Limban et al. 2020), the compound bearing a single fluorine atom (5a) exhibited the largest spectrum of antibacterial activity, being active against both Gram-positive (E. faecalis) and Gram-negative (E. coli, P. aeruginosa) strains, with MIC values of 128 µg/mL against E. coli and 128 µg/mL against P. aeruginosa [1]. Compounds with three fluorine atoms (5b, 5c, 5d, 5e) showed narrower spectrum—all were inactive against E. faecalis, and all but 5b were inactive against P. aeruginosa—despite some maintaining the same anti-E. coli MIC of 128 µg/mL [1]. This class-level SAR establishes that mono-fluorination on the phenyl ring is the optimal substitution pattern for broad-spectrum antibacterial activity within benzoylthiourea scaffolds, directly supporting the selection of the mono-fluorinated target compound (4-fluoro isomer) over multi-fluorinated or non-fluorinated analogs.

Antibacterial Structure-activity relationship Fluorine regiochemistry

Thiourea Linker Pharmacophore: Molecular Docking Confirms Sulfur and Chlorine as Essential Target-Interaction Atoms

Molecular docking studies of thiourea derivatives (HL1–HL5 series, Kutlu et al. 2023) against the Mycobacterium tuberculosis protein 2X23 demonstrated that the interaction mechanism of all active compounds occurs specifically through the sulfur (S) atom of the thiourea group and the chlorine (Cl) atom of the pyridine ring [1]. The thiourea sulfur participates in key binding interactions that would be absent in the corresponding amide analog 2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide (CAS 648427-36-5), where the C=S is replaced by C=O [2]. This pharmacophoric requirement establishes that the thiourea linker is not a passive scaffold element but an active participant in target binding, and its replacement by an amide linker would abrogate key molecular recognition features.

Molecular docking Thiourea pharmacophore Target engagement

Antitubercular Activity of Structurally Related Thiourea Derivatives: HL1 Benchmark and Compound 4 Lead Data

A structurally close analog, HL1 (N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide, CAS 866014-56-4), which shares the 2-chloropyridin-3-yl thiourea scaffold but replaces the 4-fluorophenyl with a thiophene ring, was tested alongside other thiourea derivatives against M. tuberculosis standard and drug-resistant strains, including H37RV, INH-resistant, RIF-resistant, STM-resistant, and EMB-resistant strains as well as MDR clinical isolates [1]. While HL1 showed limited antitubercular activity—HL2 and HL3 were more active, and HL4 was the most effective overall [1]—the result establishes that the 2-chloropyridin-3-yl thiourea core is compatible with antitubercular activity. In a separate 2025 study of thiourea derivatives containing halogenated pyridine scaffolds, Compound 4 demonstrated MIC values of 8–128 µg/mL across multiple M. tuberculosis strains including MDR isolates and was identified as a promising lead compound [2]. Preliminary investigations specifically on N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide have reportedly demonstrated activity against several M. tuberculosis strains, including multi-drug resistant isolates , though detailed MIC values from that specific study could not be retrieved from publicly accessible sources.

Antitubercular Mycobacterium tuberculosis Drug-resistant TB

Recommended Research Application Scenarios for N-[(2-Chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide Based on Quantitative Differentiation Evidence


Antibacterial Screening Libraries Requiring Broad-Spectrum Coverage with Favorable Permeability

When constructing a phenotypic antibacterial screening library, the 4-fluoro isomer should be prioritized over the 3-fluoro isomer (CAS 866014-45-1) based on its lower computed logP (2.91 vs. 3.5) and lower PSA (42.2 vs. 86.1 Ų), which together predict better membrane permeation across both Gram-negative outer membranes and mammalian cell membranes [1]. Class-level SAR from the Limban et al. (2020) benzoylthiourea library demonstrates that mono-fluorinated compounds provide broader antibacterial spectrum (Gram-positive plus Gram-negative) than tri-fluorinated analogs [2]. The 4-fluoro isomer is therefore the rational first choice for hit discovery campaigns where broad-spectrum antibacterial activity with drug-like physicochemical properties is the screening objective.

Antitubercular Lead Optimization Leveraging the 2-Chloropyridin-3-yl Thiourea Pharmacophore

The 2-chloropyridin-3-yl thiourea scaffold is a validated antitubercular chemotype, with molecular docking confirming that the thiourea sulfur and pyridine chlorine atoms are the essential interaction sites with the M. tuberculosis 2X23 protein target [3]. While the thiophene analog HL1 showed only modest antitubercular activity in the Kutlu et al. (2023) series, the 4-fluorobenzoyl modification on the target compound represents an underexplored vector for optimizing potency and selectivity. Recent 2025 data from a related pyridine-thiourea series identified a lead compound (Compound 4) with MIC values of 8–128 µg/mL against drug-resistant TB strains [4], confirming that this chemical space remains productive. Researchers should procure the 4-fluoro isomer specifically to explore whether the para-fluorine substitution improves upon the thiophene and chlorobenzamide-based analogs in both potency and selectivity index.

Metal Complexation and Coordination Chemistry Studies Exploiting the Thiourea Sulfur Donor

The thiourea –C(=S)–NH– moiety in the target compound provides a soft sulfur donor atom capable of forming stable complexes with transition metals (e.g., Co, Cu, Zn, Fe), a property absent in the amide analog CAS 648427-36-5 where the C=S is replaced by C=O [5]. This metal-coordination capacity is relevant for two distinct applications: (a) development of metallodrug candidates where the thiourea ligand modulates metal reactivity and cellular uptake, and (b) use as a ligand in coordination polymers or metal-organic frameworks. When procuring for these applications, the thiourea-containing target compound is functionally non-interchangeable with amide-based analogs, and the 4-fluoro substitution may influence the electronic properties of the resulting metal complex differently than the 2-fluoro or 3-fluoro isomers.

Computational ADME Screening and Oral Bioavailability Prediction Studies

With a molecular weight of 309.75 Da, logP of 2.91, 5 hydrogen bond acceptors, 2 hydrogen bond donors, and PSA of 42.2 Ų, the target compound satisfies all Lipinski Rule of Five criteria and Veber rules for oral bioavailability . Its computed logSw of -3.70 indicates moderate aqueous solubility. These properties position the compound within favorable oral drug-like chemical space. The 4-fluoro isomer's PSA of 42.2 Ų is significantly below the 140 Ų threshold and approximately half that of the 3-fluoro isomer, making it the preferred choice when CNS drug-likeness (where PSA < 60–70 Ų is often desired) is part of the screening cascade.

Quote Request

Request a Quote for N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.